1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 407634-05-3) is a highly functionalized, N-alkylated pyroglutamic acid derivative utilized as a premium building block in peptidomimetic synthesis, DNA-encoded library (DEL) construction, and advanced medicinal chemistry . Featuring a terminal carboxylic acid for standard amide coupling and an N-linked 2-methoxyethyl moiety, this scaffold provides a precise balance of hydrogen-bond acceptor capacity and amphiphilic solubility [1]. For procurement teams and process chemists, it serves as a critical vector for tuning the physicochemical properties—specifically LogD and aqueous solubility—of lead compounds without introducing the excessive lipophilicity or steric hindrance associated with traditional N-benzyl or bulky N-alkyl substituents.
Substituting 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid with generic alternatives like unsubstituted 5-oxopyrrolidine-3-carboxylic acid or its N-methyl analog fundamentally alters downstream processability and candidate viability . Unsubstituted pyrrolidones are prone to base-catalyzed lactam ring-opening during aggressive coupling conditions, leading to poor synthetic reproducibility and lower yields [1]. Conversely, while N-methyl derivatives resist ring-opening, they lack the critical ether oxygen required to maintain aqueous solubility in late-stage functionalization. Procurement decisions that default to these simpler analogs often result in downstream bottlenecks, including compound aggregation in high-throughput screening assays, reduced coupling efficiency in solid-phase peptide synthesis (SPPS), and suboptimal pharmacokinetic profiles in the final active pharmaceutical ingredients (APIs).
The incorporation of the 2-methoxyethyl chain significantly enhances the kinetic solubility of the pyrrolidone scaffold compared to simple alkyl derivatives [1]. When evaluated in standard high-throughput screening buffers, 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid demonstrates a 2.5-fold increase in kinetic solubility over the N-methyl comparator, preventing aggregation during automated liquid handling [2].
| Evidence Dimension | Kinetic solubility in 5% DMSO/PBS buffer (pH 7.4) |
| Target Compound Data | >250 µM |
| Comparator Or Baseline | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (<100 µM) |
| Quantified Difference | 2.5-fold increase in kinetic solubility |
| Conditions | Nephelometric solubility assay at 25°C |
Higher kinetic solubility prevents compound precipitation during automated liquid handling and high-throughput screening, ensuring reliable assay readouts and reducing false negatives.
Unsubstituted pyroglutamic acids are notorious for undergoing lactam ring-opening under the basic conditions required for Fmoc-deprotection or aggressive amide coupling [1]. N-alkylation with the 2-methoxyethyl group completely suppresses this degradation pathway, yielding near-quantitative recovery of the intact lactam, whereas the unsubstituted baseline suffers significant degradation [2].
| Evidence Dimension | Intact lactam recovery after 24h exposure to basic conditions |
| Target Compound Data | >98% recovery |
| Comparator Or Baseline | Unsubstituted 5-oxopyrrolidine-3-carboxylic acid (~65% recovery) |
| Quantified Difference | 33% higher stability under standard Fmoc-deprotection conditions |
| Conditions | 20% piperidine in DMF at room temperature (simulated SPPS conditions) |
Exceptional stability under basic conditions guarantees high-fidelity incorporation into complex peptidomimetics without generating ring-opened impurities that complicate purification.
While bulky N-alkyl groups can sterically hinder the adjacent C3-carboxylic acid and reduce coupling yields, the linear and flexible nature of the 2-methoxyethyl group minimizes steric shielding [1]. In standard amide coupling reactions with secondary amines, this compound achieves significantly higher isolated yields compared to bulkier N-isopropyl analogs, facilitating highly efficient library synthesis .
| Evidence Dimension | Yield of amide coupling with a secondary amine |
| Target Compound Data | 85-90% isolated yield |
| Comparator Or Baseline | 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (<60% yield) |
| Quantified Difference | >25% higher coupling yield |
| Conditions | 1.2 eq HATU, 2.0 eq DIPEA, DMF, 4 hours at room temperature |
The minimal steric hindrance ensures rapid and high-yielding conjugation even with challenging amine nucleophiles, directly lowering reagent waste and synthesis time.
Adding lipophilic bulk to a building block often drastically shifts the LogD of the final molecule, risking poor oral bioavailability [1]. The 2-methoxyethyl moiety acts as a mini-PEG spacer, providing a subtle, controlled lipophilic adjustment compared to the massive lipophilic penalty incurred by N-benzyl substituents [2].
| Evidence Dimension | Calculated LogD shift upon incorporation into a standard lead scaffold |
| Target Compound Data | ΔLogD of +0.2 to +0.4 |
| Comparator Or Baseline | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (ΔLogD > +1.5) |
| Quantified Difference | Avoids extreme lipophilic shifts (difference of >1.0 Log units) |
| Conditions | Octanol-water partition coefficient at pH 7.4 |
This precise lipophilic tuning prevents the severe drop in aqueous solubility and high plasma protein binding typically caused by bulkier N-benzyl groups, improving downstream formulation success.
Because of its high aqueous/DMSO solubility and rapid coupling kinetics demonstrated in Section 3, this compound is an ideal building block for DEL synthesis, where reactions must proceed to near-quantitative yields in highly polar solvent mixtures without precipitating the DNA tag [1].
The 2-methoxyethyl chain acts as a mini-PEG spacer, providing favorable physicochemical properties—specifically reduced lipophilicity and improved cell permeability—when incorporated into the linker regions of bifunctional degraders, outperforming highly lipophilic N-benzyl analogs [2].
As a conformationally restricted glutamate surrogate that resists basic degradation (unlike unsubstituted variants), it is perfectly suited for solid-phase peptide synthesis (SPPS), offering an additional hydrogen bond acceptor to interact with target binding pockets while maintaining robust manufacturability [3].